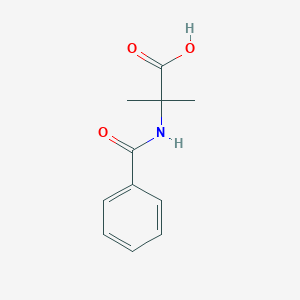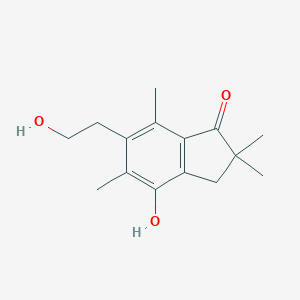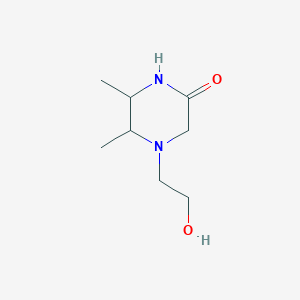
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, also known as HEPES, is a zwitterionic organic compound that is commonly used as a buffering agent in biological and biochemical research. HEPES is a highly soluble and stable compound that is widely used in cell culture, protein purification, and other biochemical applications.
Mecanismo De Acción
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one acts as a weak acid that can donate protons to maintain a stable pH. It has a pKa of 7.55, which makes it an effective buffer at physiological pH. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is a zwitterionic compound, which means that it has both a positive and negative charge. This property makes it highly soluble in water and allows it to interact with a wide range of biological molecules.
Biochemical and Physiological Effects
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several biochemical and physiological effects that make it useful in research. It is a non-toxic compound that does not interfere with cellular processes, making it ideal for use in cell culture. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one also has a low UV absorbance, which makes it useful in spectroscopic techniques. In addition, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has been shown to have antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several advantages for lab experiments. It is a highly soluble and stable compound that is easy to use and does not interfere with cellular processes. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is also compatible with a wide range of biological molecules and is effective at maintaining a stable pH. However, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one does have some limitations. It is relatively expensive compared to other buffering agents, and it may not be effective in all experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one. One area of interest is the potential therapeutic applications of 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one as an antioxidant. Another area of interest is the development of new 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one derivatives that may have improved properties for specific applications. In addition, there is ongoing research on the use of 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one in new and emerging technologies, such as nanotechnology and gene therapy.
Conclusion
In conclusion, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, or 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, is a highly useful compound in biological and biochemical research. It is a stable and soluble buffering agent that is widely used in cell culture, protein purification, and other applications. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several advantages for lab experiments, including its compatibility with biological molecules and ability to maintain a stable pH. While 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one does have some limitations, ongoing research is exploring new applications and derivatives of this important compound.
Métodos De Síntesis
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is synthesized through a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ethylenediamine. The resulting intermediate is then reacted with 2-bromoethanol to form 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one. The final product is purified through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is commonly used as a buffering agent in biological and biochemical research. It is particularly useful in cell culture, where it helps to maintain a stable pH and prevent fluctuations that can damage cells. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is also used in protein purification, where it helps to stabilize proteins and prevent denaturation. In addition, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is used in a variety of other applications, including enzyme assays, electrophoresis, and molecular biology techniques.
Propiedades
Número CAS |
146511-05-9 |
|---|---|
Nombre del producto |
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one |
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-5,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-6-7(2)10(3-4-11)5-8(12)9-6/h6-7,11H,3-5H2,1-2H3,(H,9,12) |
Clave InChI |
YZXSLOWPPYZCJA-UHFFFAOYSA-N |
SMILES |
CC1C(N(CC(=O)N1)CCO)C |
SMILES canónico |
CC1C(N(CC(=O)N1)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



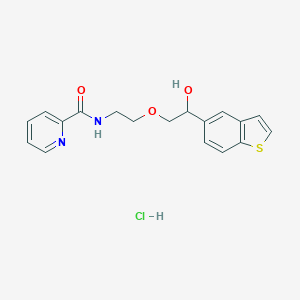
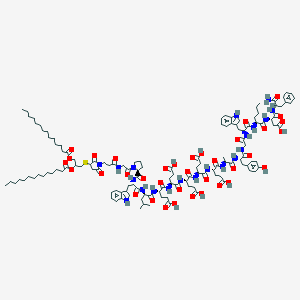
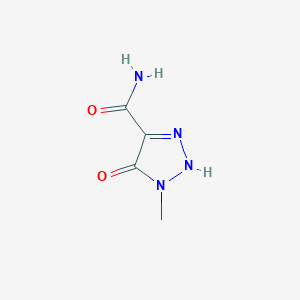

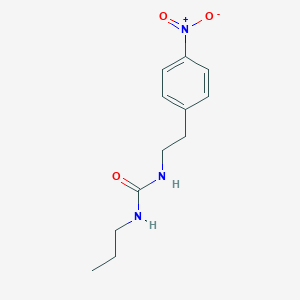

![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)

![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)



